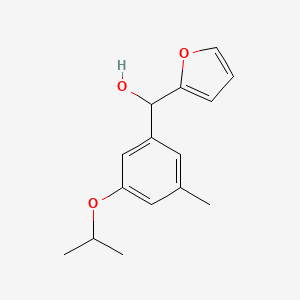
Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
呋喃-2-基(3-异丙氧基-5-甲基苯基)甲醇: 是一种有机化合物,分子式为 C15H18O3 。其特征在于呋喃环连接到一个苯基,该苯基被异丙氧基和甲基取代。
准备方法
合成路线和反应条件: 呋喃-2-基(3-异丙氧基-5-甲基苯基)甲醇的合成通常涉及在特定条件下呋喃衍生物与取代苯甲醛的反应。一种常用的方法是使用格氏试剂,其中呋喃衍生物在催化剂存在下与3-异丙氧基-5-甲基苯甲醛反应,形成所需的产物 .
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。反应条件经过优化,以确保高收率和纯度。这通常包括使用先进的催化体系和受控的反应环境,以保持一致性和效率 .
化学反应分析
反应类型: 呋喃-2-基(3-异丙氧基-5-甲基苯基)甲醇会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或醛。
还原: 还原反应可以将化合物转化为醇或其他还原形式。
取代: 呋喃环和苯基可以发生亲电和亲核取代反应。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 经常使用诸如氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
取代: 在各种条件下使用卤素 (Cl2, Br2) 和亲核试剂 (NH3, OH-) 等试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能生成酮或醛,而还原可以产生醇 .
科学研究应用
化学: 在化学领域,呋喃-2-基(3-异丙氧基-5-甲基苯基)甲醇用作合成更复杂有机分子的中间体。其独特的结构允许探索新的合成途径并开发新化合物 .
生物学和医学: 其结构特征可能有助于生物活性,使其成为药物发现和开发的候选者 .
工业: 在工业领域,呋喃-2-基(3-异丙氧基-5-甲基苯基)甲醇可用于生产特种化学品和材料。其反应性和选择性使其在各种制造工艺中具有价值 .
作用机制
呋喃-2-基(3-异丙氧基-5-甲基苯基)甲醇的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体的结合发挥作用,从而导致细胞过程发生改变。确切的分子靶点和途径取决于所使用化合物的具体应用和环境 .
相似化合物的比较
类似化合物:
- 呋喃-2-基(3-甲氧基-5-甲基苯基)甲醇
- 呋喃-2-基(3-乙氧基-5-甲基苯基)甲醇
- 呋喃-2-基(3-丙氧基-5-甲基苯基)甲醇
比较: 呋喃-2-基(3-异丙氧基-5-甲基苯基)甲醇由于存在异丙氧基而具有独特性,这影响了其反应性和选择性。与具有不同烷氧基的类似化合物相比,它可能表现出不同的化学和生物学特性,使其在特定应用中具有价值 .
生物活性
Furan-2-yl(3-isopropoxy-5-methylphenyl)methanol is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects based on available research findings.
Structural Characteristics
The compound features a furan ring, a methanol group, and a substituted aromatic ring with an isopropoxy and methyl group. Its molecular formula is C15H18O3, indicating the presence of 15 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms. The unique combination of these structural elements suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Specific reaction conditions may vary but often utilize solvents like dimethylformamide or tetrahydrofuran under controlled temperatures.
Antimicrobial Properties
Compounds containing furan rings are known for their significant biological activities, including antimicrobial effects. Preliminary studies suggest that this compound may exhibit similar properties due to its structural motifs. Research on related compounds indicates that they can interact with bacterial membranes, potentially leading to reduced biofilm formation and enhanced antimicrobial efficacy .
Anticancer Potential
The anticancer activity of furan-containing compounds has been documented in several studies. The unique structure of this compound may contribute to its ability to interfere with cancer cell proliferation or induce apoptosis. Research on structurally similar compounds indicates promising results in inhibiting tumor growth in vitro and in vivo .
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Hydroxymethyl)furan | Contains a hydroxymethyl group | Simpler structure without aromatic substitution |
| 3-Isopropoxy-4-methylphenol | Lacks the furan ring | More straightforward phenolic structure |
| Furan-2-carboxylic acid | Contains a carboxylic acid instead of methanol | Different functional group leading to varied reactivity |
This compound stands out due to its combination of a furan ring with an isopropoxy-substituted phenol, providing unique chemical properties and potential biological activities not found in simpler analogs.
Case Studies and Research Findings
- Antimicrobial Efficacy : In studies assessing the antimicrobial activity of furan derivatives, compounds similar to this compound demonstrated significant inhibition against various bacterial strains, suggesting potential therapeutic applications in treating infections .
- Cytotoxicity Against Cancer Cells : Research has shown that structurally related furan compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
- Inflammation Modulation : Studies indicate that furan derivatives can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6 in cellular models, providing insights into their potential use as anti-inflammatory agents .
属性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC 名称 |
furan-2-yl-(3-methyl-5-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C15H18O3/c1-10(2)18-13-8-11(3)7-12(9-13)15(16)14-5-4-6-17-14/h4-10,15-16H,1-3H3 |
InChI 键 |
GXTQXKXGJGEXNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OC(C)C)C(C2=CC=CO2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















